Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

Description

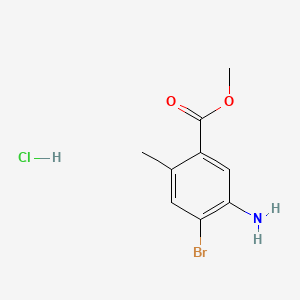

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a halogenated aromatic ester with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Its structure features a benzoate ring substituted with:

- An amino group (-NH₂) at the 5-position,

- A bromine atom (Br) at the 4-position,

- A methyl group (-CH₃) at the 2-position,

and a hydrochloride salt enhancing its solubility in polar solvents.

This compound serves as a critical intermediate in pharmaceutical research and organic synthesis. Its unique substitution pattern enables diverse chemical modifications, making it valuable for developing bioactive molecules and drug candidates .

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H |

InChI Key |

RJDSOVVYTGIBPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

- Bromination : Introduction of bromine at the 4-position of methyl 2-methylbenzoate.

- Nitration : Nitration at the 5-position to introduce a nitro group.

- Reduction : Catalytic or chemical reduction of the nitro group to an amino group.

- Salt Formation : Conversion of the free amine to its hydrochloride salt.

Detailed Preparation Methods

Bromination

- Reagents and Conditions : Bromine (Br2) is used as the brominating agent, often with a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr3) to promote electrophilic aromatic substitution.

- Reaction Conditions : Typically carried out at low temperatures (0–10 °C) to control regioselectivity and minimize side reactions.

- Outcome : Selective bromination at the 4-position of methyl 2-methylbenzoate.

Nitration

- Reagents and Conditions : A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used for nitration.

- Reaction Conditions : Controlled temperature (usually below 10 °C) to avoid over-nitration.

- Outcome : Introduction of a nitro group at the 5-position, yielding methyl 5-nitro-4-bromo-2-methylbenzoate.

Reduction of Nitro Group

- Reagents :

- Chemical reduction: Tin (Sn) and hydrochloric acid (HCl).

- Catalytic hydrogenation: Using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Reaction Conditions : Mild temperatures (15–40 °C) for catalytic hydrogenation; reflux conditions for chemical reduction.

- Outcome : Conversion of the nitro group to an amino group, yielding methyl 5-amino-4-bromo-2-methylbenzoate.

Formation of Hydrochloride Salt

- Procedure : The free amine is reacted with hydrochloric acid (HCl) to form the hydrochloride salt.

- Conditions : Typically performed in an organic solvent or aqueous medium at low temperatures (0 to 10 °C).

- Outcome : Formation of this compound, which precipitates or crystallizes for isolation.

Industrial Scale Preparation

A practical industrial process for related compounds such as 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride has been reported, which shares similar synthetic steps and conditions. This process involves:

- Use of large-scale reactors (e.g., 1000 L glass-lined reactors).

- Controlled bromination with N-bromosuccinimide (NBS) at low temperature (0–5 °C).

- Subsequent purification by solvent distillation, solvent exchange, and recrystallization.

- Achieving high yields (~90%) and scalability with cost efficiency.

This approach can be adapted for this compound synthesis with appropriate optimization.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2 + Fe or AlBr3 catalyst | 0–10 | 85–90 | Selective 4-position bromination |

| Nitration | HNO3 / H2SO4 mixture | <10 | 80–85 | Introduction of nitro group at 5-position |

| Reduction | Pd/C + H2 or Sn + HCl | 15–40 (Pd/C) | 90 | Conversion of nitro to amino group |

| Salt Formation | HCl in organic/aqueous solvent | 0–10 | ~95 | Formation of hydrochloride salt |

Research Findings and Analysis

- Regioselectivity : Bromination and nitration steps are highly regioselective due to the directing effects of methyl and ester groups.

- Catalyst Efficiency : Pd/C catalytic hydrogenation provides a cleaner reduction with fewer by-products compared to chemical reduction.

- Yield Optimization : Careful temperature control during bromination and nitration maximizes yield and purity.

- Purification Techniques : Industrial processes employ solvent distillation, recrystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Nucleophilic Substitution of Bromine

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles. This reactivity is leveraged in cross-coupling reactions and functional group transformations.

-

Key Findings :

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acids, critical for further derivatization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 20% H₂SO₄, H₂O | 5-Amino-4-bromo-2-methylbenzoic acid | 89% | |

| Basic (NaOH, RT) | 2M NaOH, MeOH/H₂O | Same as above | 82% |

-

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide .

Diazotization and Functionalization

The amino group at the 5-position undergoes diazotization, enabling the introduction of halides or other substituents.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Diazotization-Chlorination | NaNO₂, HCl, CuCl, 0–5°C | CuCl | 5-Chloro-4-bromo-2-methylbenzoate | 68% | |

| Diazotization-Iodination | NaNO₂, H₂SO₄, KI | KI | 5-Iodo derivative | 75% |

-

Applications :

Diazotization is pivotal for introducing halides or synthesizing heterocycles in agrochemicals .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amino group directs electrophiles to specific positions, though steric and electronic effects from substituents modulate reactivity.

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Adjacent to amino | 65% | |

| Sulfonation | H₂SO₄, SO₃ | Meta to ester | 58% |

-

Limitations :

The ester and bromine groups deactivate the ring, reducing EAS efficiency compared to simpler anilines .

Reduction Reactions

The amino group can be reduced under specific conditions, though this is less common due to its stability.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Partially reduced ring | 42% |

Scientific Research Applications

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a synthetic compound with significant applications in pharmaceutical, chemical, and biomedical research. It is commonly used as an intermediate in the synthesis of pharmaceuticals and chemical compounds, a reference standard in analytical techniques, and a tool for structure-activity relationship studies. This compound also plays a crucial role in synthesizing agrochemicals and veterinary drugs.

Biological Properties

This compound possesses several biological properties, including antibacterial, antifungal, and anti-inflammatory activities. Research indicates it can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Furthermore, the compound has shown promise as an analgesic, antiarrhythmic, and antidepressant agent.

Current Research and Potential Implications

Currently, substantial research is dedicated to exploring the synthesis, characterization, and biological activities of this compound, as well as its potential applications across various fields. This ongoing research may lead to the creation of innovative compounds with significant implications for the pharmaceutical and chemical industries. The compound may contribute to developing new drugs and agrochemicals, impacting medicine and agriculture. It may also foster the development of new analytical techniques for identifying and quantifying various compounds.

Limitations and Future Directions

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substitution patterns are summarized below:

*Calculated based on molecular formulas where direct data was unavailable.

Substituent Effects on Physicochemical Properties

Electronic Effects

- This compound: The methyl group at position 2 is electron-donating, increasing electron density on the aromatic ring. This may enhance stability against electrophilic attack compared to electron-withdrawing substituents (e.g., Cl or F) .

- Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride: The fluorine atom at position 5 is strongly electron-withdrawing, which could influence the acidity of adjacent functional groups and alter metabolic stability in biological systems .

Steric and Solubility Considerations

- In contrast, smaller substituents (e.g., Cl or F) in analogs reduce steric effects .

- The hydrochloride salt in the target compound and its fluorinated analog improves aqueous solubility, critical for pharmaceutical applications. The non-salt form of Methyl 5-amino-2-bromo-4-chlorobenzoate may exhibit lower solubility .

Research Findings and Limitations

- Synthetic Utility : The target compound’s methyl group improves regioselectivity in substitution reactions compared to analogs with halogens at position 2 .

Biological Activity

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : 295.57 g/mol

- Functional Groups : Amino group, bromo substituent, ester group

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human glioblastoma cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Cancer Cell Lines :

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest - Neuroprotective Effects :

- Anti-inflammatory Activity :

Q & A

Basic: What are the key synthetic routes for Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride, and what purity benchmarks are recommended for research use?

Answer:

The synthesis of this compound (CHBrClNO, MW 280.55) likely involves multi-step functionalization of a benzoate scaffold. A plausible route includes:

Bromination : Introduction of bromine at the 4-position of a pre-functionalized benzoic acid derivative.

Esterification : Conversion to the methyl ester using methanol under acidic or catalytic conditions.

Amination : Introduction of the amino group at the 5-position via nitration followed by reduction or direct substitution.

Salt formation : Reaction with HCl to yield the hydrochloride salt, enhancing solubility.

Purity benchmarks for research-grade material typically require >95% purity by HPLC, as indicated for structurally related brominated benzoates in reagent catalogs . Kanto Reagents’ protocols for analogous compounds emphasize rigorous purification via recrystallization or column chromatography to achieve these standards .

Basic: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester/amine functionalities.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per research-grade standards) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation (expected m/z 280.55 for [M+H]).

- X-ray Crystallography : For definitive structural elucidation, though this requires high-quality single crystals.

- Elemental Analysis : To validate C, H, N, and halogen content.

Related compounds, such as Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, have been characterized using similar workflows, with HPLC and NMR being critical for verifying synthetic success .

Basic: How does the hydrochloride salt form influence solubility, stability, and handling protocols?

Answer:

The hydrochloride salt improves aqueous solubility compared to the free base, making it suitable for biological assays. Key considerations include:

- Solubility : Hydrochloride salts generally exhibit higher solubility in polar solvents (e.g., water, DMSO) .

- Stability : Store at -20°C in airtight, desiccated containers to prevent hydrolysis or degradation. Avoid prolonged exposure to moisture or light .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize hygroscopic effects.

Advanced: What experimental strategies can mitigate degradation or side reactions during storage or reaction conditions?

Answer:

- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the hydrochloride salt and prevent deamination or ester hydrolysis .

- Temperature : Avoid temperatures >50°C during reactions; storage at -20°C is optimal .

- Protective Groups : Temporarily protect the amino group (e.g., acetylation) during synthetic steps requiring harsh conditions .

- Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track impurities .

Advanced: How can researchers resolve contradictory data in reactivity studies involving this compound?

Answer:

Contradictions in reactivity (e.g., unexpected bromine displacement or ester hydrolysis) require:

Mechanistic Probes : Isotopic labeling (e.g., O in the ester group) to track reaction pathways.

Computational Modeling : DFT studies to predict substituent effects on reaction kinetics .

Controlled Replicates : Reproduce experiments under inert atmospheres to rule out moisture/oxygen interference .

Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-bromo-2-methylbenzoic acid derivatives) .

Advanced: What considerations are critical for incorporating this compound into medicinal chemistry or pharmacological studies?

Answer:

- Target Validation : Screen against enzymes (e.g., kinases, proteases) where bromine and amino groups may act as electrophilic or hydrogen-bonding motifs .

- Bioavailability : Assess logP and permeability using Caco-2 cell models; the hydrochloride salt may enhance absorption .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects.

- Metabolite Tracking : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid derivatives) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.